N-(1-BENZYL-4-PIPERIDINYL)-N'-(1-NAPHTHYL)UREA
Description
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a naphthyl group connected through a urea linkage. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(25-22-12-6-10-19-9-4-5-11-21(19)22)24-20-13-15-26(16-14-20)17-18-7-2-1-3-8-18/h1-12,20H,13-17H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQQWGYSPFFTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 1-benzylpiperidine.
Urea Formation: The piperidine intermediate is then reacted with 1-naphthyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or naphthyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered hydrogenation states.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Explored for its potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-PHENYL)UREA: Similar structure but with a phenyl group instead of a naphthyl group.
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-ANTHRYL)UREA: Contains an anthryl group instead of a naphthyl group.
Uniqueness
N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA stands out due to its specific combination of benzyl, piperidine, and naphthyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
